(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBZGXFVQGQEBO-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38063-81-9 | |
| Record name | NSC77944 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Microwave-Assisted Synthesis
A modified approach using microwave irradiation significantly reduces reaction time:
Optimized Conditions :
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Power: 300 W
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Irradiation Time: 8 min
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Solvent: Ethanol (neat)
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Catalyst: None required
Results :
| Metric | Microwave | Conventional |
|---|---|---|
| Yield | 88% | 78% |
| Reaction Time | 8 min | 120 min |
| Energy Consumption | 0.8 kWh | 2.4 kWh |
Solid-Phase Synthesis for High-Purity Applications
Pharmaceutical-grade material requires advanced purification techniques:
Process Steps :
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Initial synthesis via method 1
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Dissolution in hot acetonitrile
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Chromatography on silica gel (ethyl acetate:hexane = 3:7)
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Crystallization from methanol
Final Specifications :
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Purity: 99.9% (LC-MS)
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Residual Solvents: <50 ppm (ICH Q3C compliant)
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Particle Size: D90 < 50 μm
Critical Analysis of Reaction Parameters
pH Dependence Study
The reaction exhibits strong pH sensitivity:
| pH | Conversion (%) | Oxime:Byproduct Ratio |
|---|---|---|
| 7.0 | 62 | 4:1 |
| 8.5 | 89 | 12:1 |
| 9.5 | 78 | 8:1 |
Optimal pH range: 8.2–8.8
Temperature Effects
Higher temperatures accelerate reaction but increase degradation risks:
| Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 4 | 68 | 98 |
| 80 | 2 | 82 | 95 |
| 100 | 1 | 75 | 89 |
Scalability Challenges and Solutions
Key Issues in Scale-Up :
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Exothermic reaction (ΔH = −58 kJ/mol)
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Hydroxylamine hydrochloride decomposition above 90°C
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Oxime tautomerization during purification
Mitigation Strategies :
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Implement jacketed reactors with precise temperature control
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Use incremental reagent addition to manage heat generation
Quality Control Protocols
Standard Analytical Methods :
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aminophenyl derivatives.
Scientific Research Applications
Organic Synthesis
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine serves as a valuable intermediate in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions enhances its utility in catalysis and material science.
Medicinal Chemistry
Recent studies have explored the potential of this compound as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit biological activity against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of hydroxylamines can inhibit tumor growth by interfering with cellular signaling pathways. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
The compound has been investigated for its role in environmental remediation processes. Hydroxylamines are known to participate in redox reactions that can degrade pollutants, making them candidates for use in wastewater treatment technologies.
Analytical Chemistry
This compound is also employed as a reagent in analytical chemistry for the detection and quantification of various substances, particularly in the context of environmental monitoring and quality control in pharmaceuticals.
Mechanism of Action
The mechanism of action of (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, its ability to chelate metal ions can disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Key Observations:
- Stability : Compounds like 4-ethyl-N-phenethylpiperidinamine exhibit long-term stability under controlled storage (-20°C), suggesting similar requirements for the target compound .
- Industrial vs. Research Use: While 4-dimethylaminophenyl and methoxyphenyl analogs are produced industrially (99% purity) , the piperidinamine derivative is a high-purity research standard, highlighting divergent applications .
Reactivity and Functional Group Comparisons
- Hydroxylamine Moiety : The -NHOH group facilitates condensation reactions (e.g., oxime formation) and metal coordination, as seen in benzimidazole derivatives .
- 4-Methoxy (-OCH₃): Enhances lipophilicity compared to -NH₂, affecting partition coefficients . Benzothiophene: Introduces π-conjugation and sulfur-based interactions, altering redox behavior .
Biological Activity
(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine is a hydroxylamine derivative that has garnered interest for its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and empirical data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that hydroxylamine derivatives, including this compound, exhibit various biological activities. Key areas of focus include:
- Antimicrobial Activity : Hydroxylamines have been shown to inhibit bacterial growth by targeting critical enzymes such as ribonucleotide reductase (RNR), which is essential for DNA synthesis in bacteria .
- Antitumor Activity : Some studies suggest that hydroxylamines may possess cytotoxic properties against certain cancer cell lines.
Hydroxylamines act as radical scavengers, effectively inhibiting the RNR enzyme in bacteria. This inhibition disrupts the synthesis of deoxyribonucleotides, leading to bacterial cell death.
Case Studies
A study evaluated the antimicrobial efficacy of several hydroxylamine derivatives against clinically relevant strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 50 μg/mL |
| This compound | Escherichia coli | < 60 μg/mL |
| This compound | Pseudomonas aeruginosa | < 70 μg/mL |
These results indicate significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Empirical Findings
Research has indicated that certain hydroxylamines can induce apoptosis in cancer cells. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Study Results
In vitro studies on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM, indicating moderate potency against tumor cells.
Safety and Toxicity
While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancerous cells.
Q & A
Q. What are the established synthetic routes for (NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthetic Routes : Start with condensation reactions between hydroxylamine derivatives and substituted phenyl ketones. For example, react 4-aminophenyl ethyl ketone with hydroxylamine hydrochloride under controlled pH (5–6) to form the Schiff base intermediate. Purify via recrystallization using ethanol/water mixtures .
- Yield Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature (20–60°C), reaction time (4–24 hrs), and stoichiometric ratios. Monitor reaction progress via TLC or HPLC .
- Purity Analysis : Characterize using UV-Vis spectroscopy (λmax ~255 nm, as seen in analogous compounds) and confirm structural integrity via ¹H/¹³C NMR (e.g., imine proton resonance at δ 8.1–8.3 ppm) .
Q. How can researchers ensure the structural integrity of this compound during synthesis and storage?
Methodological Answer:
- Structural Confirmation : Combine FT-IR (C=N stretch ~1600–1650 cm⁻¹) with high-resolution mass spectrometry (HRMS) for exact mass validation. Cross-validate with single-crystal X-ray diffraction if crystalline .
- Storage Stability : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Perform accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Q. What analytical techniques are most effective for quantifying impurities in this compound?
Methodological Answer:
- Impurity Profiling : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid). Detect impurities at 220 nm and compare retention times against synthesized standards .
- Limit of Detection (LOD) : Apply signal-to-noise ratios (S/N ≥ 3) for trace impurities. For metal contaminants, employ ICP-MS with a detection threshold of <1 ppm .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Quantum Mechanics (QM) : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. Compare with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using COMSOL Multiphysics to model diffusion-controlled reaction kinetics .
Q. How should researchers resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
- Controlled pH Studies : Conduct parallel experiments at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via UV-Vis and LC-MS. Identify degradation products (e.g., hydrolyzed amines or nitroso derivatives) .
- Statistical Analysis : Apply multivariate regression to isolate pH-dependent degradation pathways. Validate hypotheses using isotopically labeled analogs (e.g., ¹⁵N-hydroxylamine) .
Q. What experimental frameworks link the compound’s electronic properties to its potential as a biochemical probe?
Methodological Answer:
- Theoretical Framework : Align with ligand-receptor interaction theories (e.g., lock-and-key model). Use cyclic voltammetry to measure redox potentials and correlate with electron-donating/withdrawing substituents .
- Biological Assays : Design dose-response curves in enzyme inhibition studies (e.g., IC50 determination) with positive/negative controls. Validate specificity via CRISPR-engineered knockout cell lines .
Q. How can researchers design factorial experiments to explore synergistic effects in catalytic applications?
Methodological Answer:
- Factorial Design : Implement a 3×3 matrix testing variables like catalyst loading (0.1–1 mol%), temperature (25–80°C), and solvent polarity (log P values). Use ANOVA to identify synergistic interactions (p < 0.05) .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation during catalysis. Compare turnover frequencies (TOF) with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
